molecular formula C10H18O4 B13402141 Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate

Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate

Cat. No.: B13402141
M. Wt: 202.25 g/mol
InChI Key: LDQFGTRJWJHKMF-VEDVMXKPSA-N
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Description

Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate typically involves the esterification of (2S)-2-methyl-3-hydroxypropanoic acid with tetrahydro-2H-pyran-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents, such as supercritical carbon dioxide, may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as ammonia or primary amines under basic conditions.

Major Products Formed

    Oxidation: The major product is (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoic acid.

    Reduction: The major product is (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanol.

    Substitution: The major products are amides or other esters, depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound may serve as a precursor for the synthesis of pharmaceutical agents.

    Biological Studies: It can be used to study enzyme-catalyzed reactions involving esters.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to form the corresponding alcohol and carboxylic acid. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-methyl-3-hydroxypropanoate: Lacks the tetrahydropyran ring, making it less sterically hindered.

    Ethyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)butanoate: Contains an additional carbon in the ester side chain, affecting its reactivity and properties.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (2R)-2-methyl-3-(oxan-2-yloxy)propanoate

InChI

InChI=1S/C10H18O4/c1-8(10(11)12-2)7-14-9-5-3-4-6-13-9/h8-9H,3-7H2,1-2H3/t8-,9?/m1/s1

InChI Key

LDQFGTRJWJHKMF-VEDVMXKPSA-N

Isomeric SMILES

C[C@H](COC1CCCCO1)C(=O)OC

Canonical SMILES

CC(COC1CCCCO1)C(=O)OC

Origin of Product

United States

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